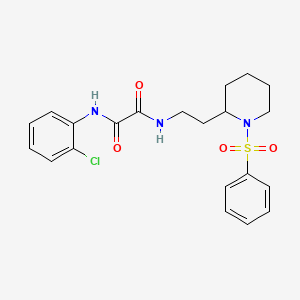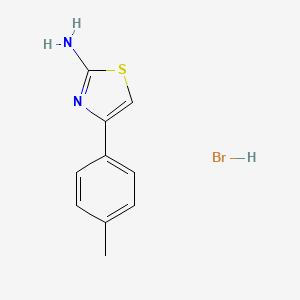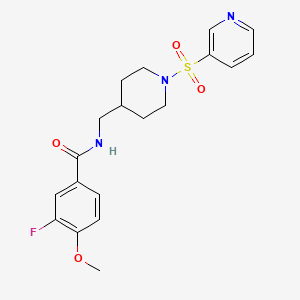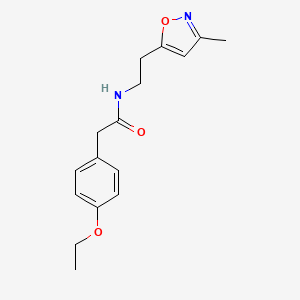
2-(4-ethoxyphenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, also known as EMEA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been found to possess promising pharmacological properties.
Applications De Recherche Scientifique
Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including acetochlor and metolachlor, undergo complex metabolic activation pathways leading to DNA-reactive products. Studies on rat and human liver microsomes have demonstrated differences in the metabolism of these compounds, highlighting species-specific metabolic pathways. This research contributes to understanding the metabolic fate of chloroacetamide herbicides in biological systems (Coleman et al., 2000).
Antimicrobial Activities of Thiazoles
Research on the synthesis of thiazoles and their fused derivatives has shown potential antimicrobial activities against various bacterial and fungal isolates. This demonstrates the role of such compounds in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (Wardkhan et al., 2008).
PTP1B Inhibitors for Antidiabetic Activity
The design and synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives have shown promising PTP1B inhibitory activity. These compounds were evaluated for their antidiabetic activity, correlating well with docking studies and in vivo screening. This research underscores the potential of such compounds in developing new treatments for diabetes (Saxena et al., 2009).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, showing significant potential. This research contributes to the understanding of the structural requirements for antioxidant activity and the development of new antioxidant agents (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-20-14-6-4-13(5-7-14)11-16(19)17-9-8-15-10-12(2)18-21-15/h4-7,10H,3,8-9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQQYDSBPJDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

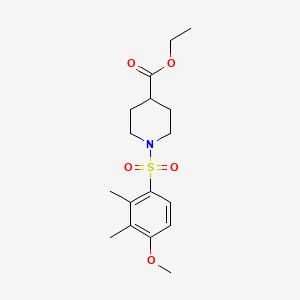

![N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B2858277.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2858279.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

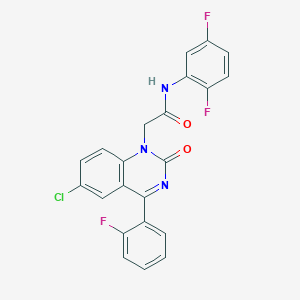

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)
